N-({[3,3'-bithiophene]-5-yl}methyl)oxolane-3-carboxamide
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Overview
Description
N-({[3,3'-bithiophene]-5-yl}methyl)oxolane-3-carboxamide is a complex organic compound featuring a thiophene moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3'-bithiophene]-5-yl}methyl)oxolane-3-carboxamide typically involves the condensation of thiophene derivatives with oxolane-3-carboxylic acid derivatives. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide (P4S10) in the Paal-Knorr synthesis .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, involves large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-({[3,3'-bithiophene]-5-yl}methyl)oxolane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the thiophene ring using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions on the thiophene ring using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Bromine, chlorine, iron(III) chloride.
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-({[3,3'-bithiophene]-5-yl}methyl)oxolane-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial materials
Mechanism of Action
The mechanism of action of N-({[3,3'-bithiophene]-5-yl}methyl)oxolane-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a single thiophene ring.
2,5-Dithiophene: Contains two thiophene rings connected by a single bond.
Thiophene-2-carboxamide: A thiophene derivative with a carboxamide group at the 2-position.
Uniqueness
N-({[3,3'-bithiophene]-5-yl}methyl)oxolane-3-carboxamide is unique due to its complex structure, which includes two thiophene rings and an oxolane-3-carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c16-14(10-1-3-17-7-10)15-6-13-5-12(9-19-13)11-2-4-18-8-11/h2,4-5,8-10H,1,3,6-7H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRHZZDWBZHGSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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